molecular formula C12H16ClNO B1474088 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1592971-54-4

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Cat. No.: B1474088
CAS No.: 1592971-54-4
M. Wt: 225.71 g/mol
InChI Key: MLAXKGMPBPKFOP-UHFFFAOYSA-N
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Description

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of a similar compound, ketamine, has been reported in the literature . The synthesis involves a five-step process starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent. This is followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate. The intermediate is then iminated by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a hydroxyl group and an amino-methyl group attached to the same carbon atom. The amino-methyl group is further substituted with a 2-chlorophenyl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, ketamine, have been described in the literature . The reactions include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

Cyclobutane Natural Products and Synthesis

Cyclobutane natural products, derived through [2 + 2]-type cycloaddition reactions, exhibit a wide range of biological effects and represent a significant interest for synthetic challenges and biomimetic syntheses. These compounds, including those with chlorophenyl groups, are studied for their structural diversity, bioactivities, and the inspiration they provide for the synthesis of new products (Yang et al., 2022). The research emphasizes the structural diversity of cyclobutane molecules and their potential for further investigations in phytochemistry.

Toxic Effects of Chlorophenols

Chlorophenols (CPs), such as 2-chlorophenyl derivatives, are identified as ubiquitous environmental contaminants with significant toxic effects on aquatic organisms. The toxic mechanisms include oxidative stress, immune system alteration, endocrine disruption, apoptosis, and potential carcinogenic effects. These findings are crucial for understanding the environmental impact of chlorophenyl derivatives and their metabolites (Ge et al., 2017).

Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids from terrestrial and marine sources have been found to exhibit antimicrobial, antibacterial, antitumor, and other activities. The synthesis, origins, and biological activities of these alkaloids are reviewed, highlighting their importance as leads for drug discovery (Sergeiko et al., 2008).

Environmental and Biological Implications

Studies have also focused on the broader implications of chlorophenyl derivatives in the environment and their biological activities. For instance, the persistence of chlorophenols and their transformation into more toxic compounds, such as dioxins, underscores the need for understanding their fate and impact in various ecological settings (Peng et al., 2016).

Properties

IUPAC Name

1-[[(2-chlorophenyl)methylamino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-5-2-1-4-10(11)8-14-9-12(15)6-3-7-12/h1-2,4-5,14-15H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAXKGMPBPKFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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